molecular formula C20H20N4O3 B1392694 1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid CAS No. 1242875-39-3

1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid

Cat. No. B1392694
M. Wt: 364.4 g/mol
InChI Key: ZZVGLQZLGOGXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Heterotricyclic System Synthesis

    Research led by Savelli and Boido (1992) involved the synthesis of new dipyridopyrazines, including derivatives of tricyclic structures such as 7,8,9,10-tetrahydro-5H-dipyrido[1,2-a:3′,2′-e]pyrazin-6(6aH)-ones, which are related to the compound (Savelli & Boido, 1992).

  • Reaction Studies

    Topuzyan et al. (2013) investigated the reactions of similar compounds, leading to products like N-{(Z)-3-oxo-3-[(piperidin-2-ylmethyl)amino]-1-phenylprop-1-en-2-yl}benzamide, which provides insights into the chemical behavior of such structures (Topuzyan et al., 2013).

Potential Therapeutic Applications

  • Adhesion Molecule Inhibition: A study by Kaneko et al. (2004) explored piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine for inhibiting adhesion molecules like ICAM-1. This research highlights potential therapeutic applications of similar compounds in inflammatory and autoimmune disorders (Kaneko et al., 2004).

Pharmaceutical Development

  • Solid Form Selection in Drug Development

    Kojima et al. (2008) conducted a study on solid-form selection for a zwitterionic compound, which is crucial in pharmaceutical development. This research provides a framework for understanding the importance of solid form selection in compounds like 1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid (Kojima et al., 2008).

  • Synthesis for Antimicrobial Applications

    Patel et al. (2011) synthesized new pyridine derivatives with potential antimicrobial activity. Their approach to synthesizing complex structures provides insights relevant to the synthesis and potential applications of the compound (Patel et al., 2011).

properties

IUPAC Name

1-(4-benzyl-3-oxopyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-19-18(23-11-5-8-15(13-23)20(26)27)22-16-9-4-10-21-17(16)24(19)12-14-6-2-1-3-7-14/h1-4,6-7,9-10,15H,5,8,11-13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVGLQZLGOGXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 2
1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 3
1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 4
1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 6
1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid

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